6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry. This compound is part of the pyranopyrazole family, known for its diverse biological activities, including antimicrobial, antibacterial, antifungal, antitubercular, anti-inflammatory, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be effectively performed in aqueous media without the use of a catalyst. The reaction involves the condensation of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method offers several advantages, including mild reaction conditions, high yields, and an environmentally benign procedure.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure consistent quality and yield. The use of aqueous multi-component reactions (MCR) is particularly attractive for industrial applications due to its atom-economy, efficiency in bond formation, and straightforward reaction design .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyranopyrazole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s membrane permeability and stability against metabolic oxidation, allowing it to effectively reach and interact with its targets . The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors involved in microbial and inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares a similar pyrazole core structure but differs in the substituents attached to the core.
3-(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of more complex heterocyclic systems.
Uniqueness
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased membrane permeability and enhanced hydrophobic binding . These properties contribute to its broad range of biological activities and make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H11F3N4O |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O/c1-7-11-12(8-2-4-9(5-3-8)15(16,17)18)10(6-19)13(20)23-14(11)22-21-7/h2-5,12H,20H2,1H3,(H,21,22) |
InChI Key |
BXEODNANPYHAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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